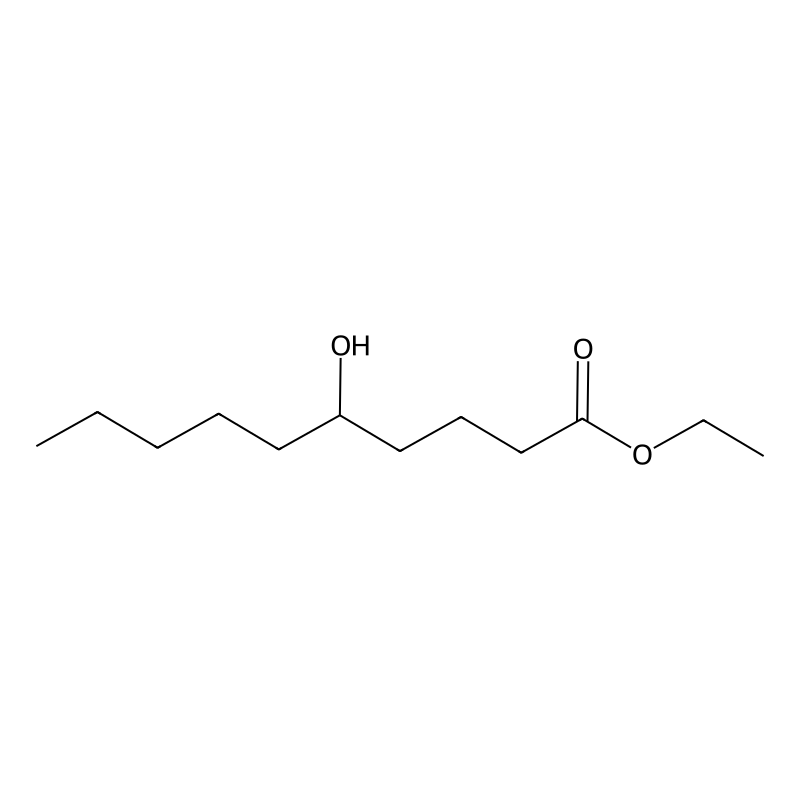

Ethyl 5-hydroxydecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Ethyl 5-hydroxydecanoate is an organic compound with the chemical formula C₁₂H₂₄O₃. It is classified as an ester, formed from the reaction of 5-hydroxydecanoic acid and ethanol. This compound is notable for its peach-like aroma, making it useful in the flavor and fragrance industries . Ethyl 5-hydroxydecanoate is also recognized for its role in various biochemical pathways and potential applications in food science and pharmaceuticals.

- Esterification: The primary reaction involves the esterification of 5-hydroxydecanoic acid with ethanol, producing ethyl 5-hydroxydecanoate and water.

- Transesterification: This reaction can also occur when ethyl 5-hydroxydecanoate reacts with another alcohol in the presence of a catalyst, leading to the formation of different esters.

- Hydrolysis: In aqueous environments, ethyl 5-hydroxydecanoate can hydrolyze back into its constituent acid and alcohol, especially under acidic or basic conditions .

Ethyl 5-hydroxydecanoate exhibits various biological activities:

- Antioxidant Properties: Research indicates that compounds similar to ethyl 5-hydroxydecanoate may possess antioxidant effects, potentially protecting cells from oxidative stress .

- Metabolic Pathways: It is involved in metabolic pathways where it can serve as a substrate for enzymatic reactions, influencing energy metabolism and fatty acid synthesis.

- Flavoring Agent: Its pleasant aroma allows it to be used as a flavoring agent in food products, contributing to sensory experiences without adverse health effects .

Several methods exist for synthesizing ethyl 5-hydroxydecanoate:

- Esterification Reaction:

- Combine 5-hydroxydecanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.

- This reaction typically yields ethyl 5-hydroxydecanoate and water.

- Transesterification:

- Ethyl 5-hydroxydecanoate can be synthesized from other esters through transesterification using ethanol as the alcohol component.

- Microbial Synthesis:

Ethyl 5-hydroxydecanoate has several applications:

- Flavoring Agent: Widely used in food products for its pleasant aroma and taste.

- Fragrance Component: Employed in perfumes and cosmetics due to its appealing scent.

- Pharmaceuticals: Potentially utilized in drug formulations due to its biochemical properties and low toxicity .

Research on interaction studies involving ethyl 5-hydroxydecanoate includes:

- Cellular Studies: Investigations into how this compound influences cellular metabolism and mitochondrial functions have shown potential benefits in reducing oxidative stress.

- Toxicological Assessments: Studies indicate low acute toxicity levels, suggesting that it is safe for use in food and cosmetic products .

Ethyl 5-hydroxydecanoate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl hexanoate | C₈H₁₆O₂ | Shorter carbon chain; used as a flavoring agent |

| Ethyl caprate | C₁₀H₂₄O₂ | Medium-chain fatty acid; commonly found in coconut oil |

| Ethyl laurate | C₁₂H₂₄O₂ | Used in food industry; contributes to creamy texture |

| Ethyl octanoate | C₁₀H₂₂O₂ | Known for its fruity aroma; used in flavoring |

Uniqueness of Ethyl 5-Hydroxydecanoate

What sets ethyl 5-hydroxydecanoate apart from these similar compounds is its specific hydroxyl group at the fifth position on the decanoic chain, which influences its physical properties, biological activity, and aroma profile. This unique structure allows it to function effectively as both a flavoring agent and a potential therapeutic compound, distinguishing it from other esters with shorter or longer carbon chains .

Purity

Physical Description

XLogP3

Exact Mass

Density

Appearance

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 1376 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1288 of 1376 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

2: Liang W, Chen M, Zheng D, Li J, Song M, Zhang W, Feng J, Lan J. The Opening of ATP-Sensitive K+ Channels Protects H9c2 Cardiac Cells Against the High Glucose-Induced Injury and Inflammation by Inhibiting the ROS-TLR4-Necroptosis Pathway. Cell Physiol Biochem. 2017;41(3):1020-1034. doi: 10.1159/000461391. Epub 2017 Feb 22. PubMed PMID: 28291959.

3: Jin C, Wu J, Watanabe M, Okada T, Iesaki T. Mitochondrial K+ channels are involved in ischemic postconditioning in rat hearts. J Physiol Sci. 2012 Jul;62(4):325-32. doi: 10.1007/s12576-012-0206-y. Epub 2012 Apr 19. PubMed PMID: 22528048.

4: Gross GJ, Hsu A, Gross ER, Falck JR, Nithipatikom K. Factors mediating remote preconditioning of trauma in the rat heart: central role of the cytochrome p450 epoxygenase pathway in mediating infarct size reduction. J Cardiovasc Pharmacol Ther. 2013 Jan;18(1):38-45. doi: 10.1177/1074248412437586. Epub 2012 Mar 9. PubMed PMID: 22407888; PubMed Central PMCID: PMC3449041.

5: Routhu KV, Tsopanoglou NE, Strande JL. Parstatin(1-26): the putative signal peptide of protease-activated receptor 1 confers potent protection from myocardial ischemia-reperfusion injury. J Pharmacol Exp Ther. 2010 Mar;332(3):898-905. doi: 10.1124/jpet.109.162602. Epub 2009 Dec 15. PubMed PMID: 20008957.

6: Strande JL, Hsu A, Su J, Fu X, Gross GJ, Baker JE. Inhibiting protease-activated receptor 4 limits myocardial ischemia/reperfusion injury in rat hearts by unmasking adenosine signaling. J Pharmacol Exp Ther. 2008 Mar;324(3):1045-54. Epub 2007 Nov 30. PubMed PMID: 18055876; PubMed Central PMCID: PMC2935083.

7: Jang Y, Wang H, Xi J, Mueller RA, Norfleet EA, Xu Z. NO mobilizes intracellular Zn2+ via cGMP/PKG signaling pathway and prevents mitochondrial oxidant damage in cardiomyocytes. Cardiovasc Res. 2007 Jul 15;75(2):426-33. Epub 2007 May 17. PubMed PMID: 17570352; PubMed Central PMCID: PMC1986796.

8: Xia Y, Javadov S, Gan TX, Pang T, Cook MA, Karmazyn M. Distinct KATP channels mediate the antihypertrophic effects of adenosine receptor activation in neonatal rat ventricular myocytes. J Pharmacol Exp Ther. 2007 Jan;320(1):14-21. Epub 2006 Sep 29. PubMed PMID: 17012605.

9: Bian JS, Yong QC, Pan TT, Feng ZN, Ali MY, Zhou S, Moore PK. Role of hydrogen sulfide in the cardioprotection caused by ischemic preconditioning in the rat heart and cardiac myocytes. J Pharmacol Exp Ther. 2006 Feb;316(2):670-8. Epub 2005 Oct 4. PubMed PMID: 16204473.

10: Philipp S, Cui L, Ludolph B, Kelm M, Schulz R, Cohen MV, Downey JM. Desferoxamine and ethyl-3,4-dihydroxybenzoate protect myocardium by activating NOS and generating mitochondrial ROS. Am J Physiol Heart Circ Physiol. 2006 Jan;290(1):H450-7. Epub 2005 Sep 9. PubMed PMID: 16155105.

11: Busija DW, Katakam P, Rajapakse NC, Kis B, Grover G, Domoki F, Bari F. Effects of ATP-sensitive potassium channel activators diazoxide and BMS-191095 on membrane potential and reactive oxygen species production in isolated piglet mitochondria. Brain Res Bull. 2005 Jul 30;66(2):85-90. PubMed PMID: 15982523.

12: Das B, Sarkar C. Is the sarcolemmal or mitochondrial K(ATP) channel activation important in the antiarrhythmic and cardioprotective effects during acute ischemia/reperfusion in the intact anesthetized rabbit model? Life Sci. 2005 Jul 29;77(11):1226-48. PubMed PMID: 15964023.

13: Moon CH, Kim MY, Kim MJ, Kim MH, Lee S, Yi KY, Yoo SE, Lee DH, Lim H, Kim HS, Lee SH, Baik EJ, Jung YS. KR-31378, a novel benzopyran analog, attenuates hypoxia-induced cell death via mitochondrial KATP channel and protein kinase C-epsilon in heart-derived H9c2 cells. Eur J Pharmacol. 2004 Dec 3;506(1):27-35. PubMed PMID: 15588621.

14: Fischbach PS, White A, Barrett TD, Lucchesi BR. Risk of ventricular proarrhythmia with selective opening of the myocardial sarcolemmal versus mitochondrial ATP-gated potassium channel. J Pharmacol Exp Ther. 2004 May;309(2):554-9. Epub 2004 Jan 27. PubMed PMID: 14747611.

15: Das B, Sarkar C. Cardiomyocyte mitochondrial KATP channels participate in the antiarrhythmic and antiinfarct effects of KATP activators during ischemia and reperfusion in an intact anesthetized rabbit model. Pol J Pharmacol. 2003 Sep-Oct;55(5):771-86. PubMed PMID: 14704474.

16: Jones SP, Teshima Y, Akao M, Marbán E. Simvastatin attenuates oxidant-induced mitochondrial dysfunction in cardiac myocytes. Circ Res. 2003 Oct 17;93(8):697-9. Epub 2003 Sep 25. PubMed PMID: 14512440.

17: de Klaver MJ, Buckingham MG, Rich GF. Lidocaine attenuates cytokine-induced cell injury in endothelial and vascular smooth muscle cells. Anesth Analg. 2003 Aug;97(2):465-70, table of contents. PubMed PMID: 12873936.

18: Jung YS, Jung YS, Kim MY, Kim MH, Lee S, Yi KY, Yoo SE, Lee SH, Baik EJ, Moon CH, Cho JP. KR-31466, a benzopyranylindol analog, attenuates hypoxic injury through mitochondrial K(ATP) channel and protein kinase C activation in heart-derived H9c2 cells. J Pharmacol Sci. 2003 May;92(1):13-8. PubMed PMID: 12832850.

19: Lee S, Yi KY, Kim SK, Suh J, Kim NJ, Yoo SE, Lee BH, Seo HW, Kim SO, Lim H. Cardioselective anti-ischemic ATP-sensitive potassium channel (KATP) openers: benzopyranyl indoline and indole analogues. Eur J Med Chem. 2003 May;38(5):459-71. PubMed PMID: 12767596.

20: Das B, Sarkar C. Mitochondrial K ATP channel activation is important in the antiarrhythmic and cardioprotective effects of non-hypotensive doses of nicorandil and cromakalim during ischemia/reperfusion: a study in an intact anesthetized rabbit model. Pharmacol Res. 2003 Jun;47(6):447-61. PubMed PMID: 12741997.